molecular formula C2H5ClO2 B094049 2-Chloroethane-1,1-diol CAS No. 15873-56-0

2-Chloroethane-1,1-diol

Cat. No. B094049
CAS RN: 15873-56-0
M. Wt: 96.51 g/mol
InChI Key: QXCPBNVAQSUDRV-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of W-2719 involves the reaction of p-chlorothiophenol with butanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods for W-2719 involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

W-2719 undergoes several types of chemical reactions, including:

    Oxidation: W-2719 can be oxidized to form p-chlorophenylthioacetic acid (W-2683).

    Reduction: W-2719 can be reduced to form p-chlorophenylthiobutyric acid (W-2718).

    Substitution: W-2719 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of W-2719 involves the inhibition of histamine release from sensitized leukocytes, which helps reduce allergic reactions. It also decreases tracheal smooth muscle tonus, which can help alleviate symptoms of respiratory conditions. The molecular targets and pathways involved in these effects include the inhibition of intracellular respiratory chain dehydrogenases and the destruction of reactive oxygen species .

Comparison with Similar Compounds

W-2719 is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

W-2719 stands out due to its high degree of safety and efficacy in preclinical studies, making it a promising candidate for further development and research .

properties

IUPAC Name

2-chloroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCPBNVAQSUDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166517
Record name 1,1-Ethanediol, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15873-56-0
Record name 1,1-Ethanediol, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15873-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Ethanediol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Ethanediol, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethane-1,1-diol
Reactant of Route 2
2-Chloroethane-1,1-diol
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Reactant of Route 4
2-Chloroethane-1,1-diol
Reactant of Route 5
2-Chloroethane-1,1-diol
Reactant of Route 6
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